

analytical techniques for characterizing 3-Methyl-4-nitrobenzohydrazide

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Compound of Interest

Compound Name: 3-Methyl-4-nitrobenzohydrazide

CAS No.: 72198-83-5

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An Application Guide to the Analytical Characterization of **3-Methyl-4-nitrobenzohydrazide**

Abstract

This comprehensive technical guide provides a suite of detailed application notes and validated protocols for the analytical characterization of **3-Methyl-4-nitrobenzohydrazide**. Designed for researchers, analytical scientists, and professionals in drug development, this document outlines a multi-faceted approach to confirm the identity, purity, and stability of this important chemical intermediate. We move beyond mere procedural lists to explain the causality behind experimental choices, ensuring robust and reproducible results. The methodologies covered include spectroscopic techniques for structural elucidation (^1H NMR, ^{13}C NMR, FTIR, Mass Spectrometry, UV-Vis), a validated chromatographic method for purity assessment and quantification (RP-HPLC), and thermal analysis (DSC/TGA) to determine physicochemical properties. Each protocol is designed as a self-validating system, incorporating best practices for data integrity and trustworthiness.

Introduction: The Need for Robust Characterization

3-Methyl-4-nitrobenzohydrazide is a bespoke chemical entity with significant potential as a building block in medicinal chemistry and materials science. Its structure, featuring a nitro-activated aromatic ring and a reactive hydrazide moiety, makes it a versatile precursor for synthesizing novel heterocyclic compounds, potential pharmaceutical agents, and energetic materials. Given its role as a critical starting material, verifying its structural integrity and purity is paramount to ensure the success, reproducibility, and safety of subsequent synthetic transformations.

This guide presents an integrated analytical workflow, demonstrating how a combination of orthogonal techniques can provide a complete and unambiguous characterization of the molecule.

Physicochemical & Structural Overview

A foundational step in any analytical endeavor is to understand the basic properties of the analyte.

Property	Value	Source
Chemical Formula	C ₈ H ₉ N ₃ O ₃	N/A (Calculated)
Molecular Weight	195.18 g/mol	N/A (Calculated)
CAS Number	72198-83-5	ChemicalBook[1]
Melting Point	147-149 °C	ChemicalBook[1]
Appearance	Expected to be a solid	ChemicalBook[1]

Spectroscopic Analysis for Structural Elucidation

Spectroscopic methods provide the fundamental evidence for the covalent structure of a molecule. Each technique probes different aspects of the molecular framework, and together they offer definitive proof of identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry. By analyzing the magnetic properties of atomic nuclei, it provides detailed

information about the chemical environment, connectivity, and spatial relationships of atoms. For **3-Methyl-4-nitrobenzohydrazide**, both ^1H and ^{13}C NMR are essential.

Causality of Experimental Choices:

- Solvent: Deuterated dimethyl sulfoxide (DMSO- d_6) is the recommended solvent. Its high polarity readily dissolves the analyte, and its ability to form hydrogen bonds slows the chemical exchange of the N-H protons, allowing them to be observed as distinct, albeit sometimes broad, signals.
- Internal Standard: Tetramethylsilane (TMS) is used to reference the chemical shift scale to 0 ppm, providing a universal standard for comparing spectra.[\[2\]](#)

Predicted ^1H and ^{13}C NMR Spectral Data (in DMSO- d_6)

Assignment	Predicted ¹ H Shift (ppm)	Predicted ¹³ C Shift (ppm)	Notes
-CH ₃	~2.6	~19	Methyl group adjacent to the aromatic ring.
Ar-H (ortho to C=O)	~7.9	~125	Deshielded by the adjacent carbonyl group.
Ar-H (ortho to NO ₂)	~8.1	~129	Deshielded by the electron-withdrawing nitro group.
Ar-H (meta to both)	~7.7	~135	Aromatic proton with intermediate shielding.
-C=O	N/A	~165	Carbonyl carbon, typically found in this region.
Ar-C (quaternary)	N/A	~130, ~138, ~149	Quaternary carbons of the aromatic ring.
-NH-	~10.5 (broad)	N/A	Amide proton, chemical shift is concentration and temperature dependent.
-NH ₂	~4.6 (broad)	N/A	Amine protons, chemical shift is concentration and temperature dependent.

Protocol 3.1: NMR Data Acquisition

- Sample Preparation: Accurately weigh 5-10 mg of **3-Methyl-4-nitrobenzohydrazide** and dissolve it in ~0.7 mL of DMSO-d₆ containing 0.03% (v/v) TMS in a clean, dry NMR tube.

- Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer.[3] Tune and shim the instrument for optimal magnetic field homogeneity.
- ^1H NMR Acquisition:
 - Acquire a standard one-pulse ^1H spectrum.
 - Set the spectral width to cover a range of -2 to 12 ppm.
 - Use a 30° pulse angle and a relaxation delay of 2 seconds.
 - Acquire at least 16 scans for a good signal-to-noise ratio.
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled ^{13}C spectrum.
 - Set the spectral width to cover a range of 0 to 200 ppm.
 - Use a 45° pulse angle and a relaxation delay of 2 seconds.
 - Acquire a sufficient number of scans (typically >1024) to achieve adequate signal-to-noise.
- Data Processing: Apply a Fourier transform to the acquired Free Induction Decays (FIDs). Phase and baseline correct the spectra. Integrate the ^1H NMR signals and reference the spectra to the TMS peak at 0 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. It provides a unique "molecular fingerprint" for confirmation of identity.[4]

Causality of Experimental Choices:

- Technique: Attenuated Total Reflectance (ATR) is a modern, convenient alternative to traditional KBr pellets. It requires minimal sample preparation and provides high-quality spectra of solid samples.[5]

Table of Expected FTIR Absorption Bands

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group
3350 - 3200	N-H Stretch	Hydrazide (-NH-NH ₂)
3100 - 3000	C-H Stretch	Aromatic Ring
1680 - 1650	C=O Stretch (Amide I)	Carbonyl
1610 - 1580	N-H Bend (Amide II)	Hydrazide
1550 - 1510	N-O Asymmetric Stretch	Nitro (-NO ₂)
1360 - 1320	N-O Symmetric Stretch	Nitro (-NO ₂)
850 - 800	C-H Out-of-Plane Bend	Substituted Benzene

Protocol 3.2: FTIR Spectrum Acquisition (ATR)

- Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum in air.
- Sample Application: Place a small amount (1-2 mg) of the solid **3-Methyl-4-nitrobenzohydrazide** powder directly onto the ATR crystal.
- Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
- Spectrum Collection: Co-add at least 32 scans over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.^[6]
- Data Processing: The resulting spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight and providing structural information through fragmentation patterns.

Causality of Experimental Choices:

- **Ionization Technique:** Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar, non-volatile molecules like hydrazides. It typically produces the protonated molecular ion $[M+H]^+$, which directly confirms the molecular weight.[3]
- **The Nitrogen Rule:** For a molecule with an odd number of nitrogen atoms, the nominal molecular weight will be an odd number. **3-Methyl-4-nitrobenzohydrazide** has 3 nitrogen atoms, and its molecular weight is 195.18, consistent with this rule.[7]

Protocol 3.3: ESI-MS Analysis

- **Sample Preparation:** Prepare a dilute solution of the sample (~10 µg/mL) in a suitable solvent like methanol or acetonitrile/water (50:50 v/v).
- **Instrument Setup:** Use a mass spectrometer equipped with an ESI source (e.g., a Q-TOF or Orbitrap for high-resolution mass measurement).
- **Infusion:** Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
- **Data Acquisition:**
 - Acquire the mass spectrum in positive ion mode.
 - Scan a mass range appropriate for the expected molecular ion (e.g., m/z 50-500).
 - Optimize source parameters (e.g., capillary voltage, gas flow, temperature) to maximize the signal of the ion of interest.
- **Data Analysis:** Identify the $[M+H]^+$ ion at m/z 196.18. If using a high-resolution instrument, the measured exact mass should be within 5 ppm of the calculated value. Further fragmentation (MS/MS) can be performed to confirm structural fragments.

Chromatographic Analysis for Purity and Quantification

Chromatographic techniques are essential for separating the target compound from impurities, by-products, or starting materials, thereby allowing for accurate purity assessment and quantification.[8]

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the most common method for analyzing non-volatile organic compounds in the pharmaceutical and chemical industries. It separates compounds based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase.[9]

Causality of Method Development Choices:

- **Column:** A C18 (octadecylsilane) column is the workhorse of reversed-phase chromatography, offering excellent hydrophobicity for retaining and separating aromatic compounds.[10][11]
- **Mobile Phase:** A mixture of a polar organic solvent (like acetonitrile or methanol) and an aqueous buffer is used. The organic solvent elutes the analyte, and its proportion is optimized to achieve a suitable retention time and resolution. A phosphate buffer is often used to control the pH and ensure consistent ionization states of any acidic or basic impurities.[10]
- **Detector:** A UV detector is ideal, as the aromatic nitro- and carbonyl- chromophores in the molecule will exhibit strong absorbance, providing high sensitivity. The detection wavelength is chosen at or near an absorbance maximum (λ_{max}) to maximize the signal.[12]

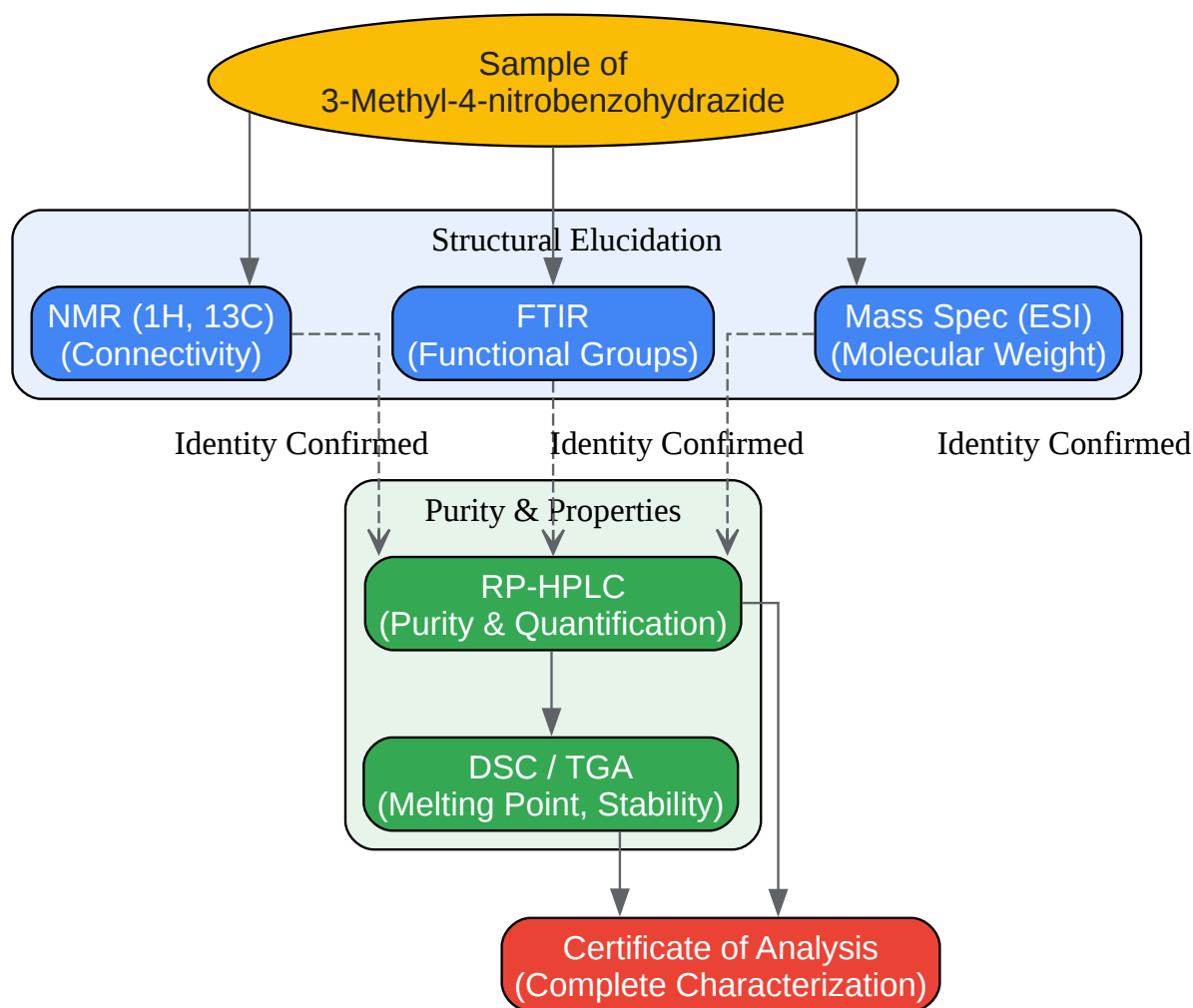
Protocol 4.1: RP-HPLC Purity Determination

- **Instrumentation:** An HPLC system with a quaternary pump, autosampler, column thermostat, and UV-Vis detector.
- **Chromatographic Conditions:**
 - **Column:** C18, 4.6 x 150 mm, 5 μ m particle size.

- Mobile Phase A: 20 mM Potassium Phosphate buffer, pH adjusted to 3.0 with phosphoric acid.
- Mobile Phase B: Acetonitrile.
- Gradient: 30% B to 80% B over 15 minutes, hold at 80% B for 2 minutes, return to 30% B and equilibrate for 5 minutes.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Detection Wavelength: 275 nm (to be confirmed by UV-Vis scan).
- Injection Volume: 10 µL.
- Sample Preparation:
 - Stock Solution: Accurately weigh ~10 mg of **3-Methyl-4-nitrobenzohydrazide** and dissolve in 10 mL of diluent (Acetonitrile/Water 50:50) to make a 1 mg/mL solution.
 - Working Solution: Dilute the stock solution 1:10 with diluent to a final concentration of 100 µg/mL.
- System Suitability Test (SST):
 - Perform five replicate injections of the working solution.
 - The Relative Standard Deviation (RSD) for the peak area and retention time should be ≤ 2.0%.
 - The theoretical plates should be > 2000, and the tailing factor should be ≤ 2.0.
- Analysis: Inject the sample solution and record the chromatogram.
- Purity Calculation: Calculate the area percent purity by dividing the area of the main peak by the total area of all peaks in the chromatogram.

Integrated Analytical Workflow

No single technique is sufficient for full characterization. The logical flow of analysis ensures that each step builds upon the last, from initial identity confirmation to final purity assessment.



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Caption: Integrated workflow for the complete characterization of **3-Methyl-4-nitrobenzohydrazide**.

Thermal Analysis

Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to study the physical and chemical changes that occur in a substance as a function of temperature.

Causality of Experimental Choices:

- Atmosphere: An inert atmosphere (e.g., nitrogen) is used to prevent oxidative degradation, ensuring that the observed thermal events are inherent to the compound's stability.
- Heating Rate: A controlled heating rate (e.g., 10 °C/min) is standard for obtaining sharp, reproducible transitions for melting and decomposition.[13]

Protocol 6.1: DSC/TGA Analysis

- Instrumentation: A simultaneous DSC/TGA instrument or separate units.
- Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum DSC pan.
- Instrument Setup:
 - Temperature Program: Ramp from 30 °C to 400 °C at a rate of 10 °C/min.
 - Purge Gas: Nitrogen at a flow rate of 50 mL/min.
- Data Acquisition: Record the heat flow (DSC) and weight loss (TGA) simultaneously as a function of temperature.
- Data Analysis:
 - DSC: Determine the onset and peak temperature of the endotherm corresponding to the melting point. Compare this with the literature value (147-149 °C).[1]
 - TGA: Identify the onset temperature of decomposition from the weight loss curve. This provides information about the thermal stability of the compound.

Conclusion

The analytical protocols detailed in this guide provide a robust framework for the comprehensive characterization of **3-Methyl-4-nitrobenzohydrazide**. By integrating spectroscopic, chromatographic, and thermal techniques, researchers can confidently verify the identity, purity, and thermal properties of this valuable chemical intermediate. Adherence to these validated methods will ensure data quality and reproducibility, which are critical for success in research and development.

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